Regioisomeric Identity Verification by Physicochemical Data
The 4-Br/2-CH₃/5-NO₂ substitution pattern of the target compound is distinguishable from its closest regioisomers by multiple physicochemical parameters. The target compound (4-bromo-2-methyl-5-nitrobenzaldehyde) exhibits a predicted logP of approximately 3.00 , which differs from the computationally predicted logP of 3.26 reported for related bromo-methyl-nitrobenzaldehyde isomers [1]. Additionally, 2-bromo-4-methyl-5-nitrobenzaldehyde (CAS 159730-72-0), a positional isomer with the bromine and methyl groups exchanged, is reported with a density of 1.678 g·cm⁻³, a boiling point of 318.8 °C, and a refractive index of 1.635 , providing reference points against which the target compound's physicochemical identity can be analytically confirmed upon receipt.
| Evidence Dimension | Computationally predicted logP |
|---|---|
| Target Compound Data | ~3.00 (estimated) |
| Comparator Or Baseline | Related bromo-methyl-nitrobenzaldehyde isomer: logP 3.26 (predicted) |
| Quantified Difference | ~0.26 logP units |
| Conditions | In silico prediction; experimental verification required |
Why This Matters
Distinct logP values between regioisomers enable identity verification by HPLC retention time or partition coefficient measurement, preventing procurement of an incorrect regioisomer that would alter synthetic outcomes.
- [1] MyPresto. logP Prediction Database. Compound Identifier: UkrOrgSynthesis_PB119221510. View Source
